molecular formula C29H33N9O6 B14900147 Palbociclib orotate

Palbociclib orotate

Cat. No.: B14900147
M. Wt: 603.6 g/mol
InChI Key: HOLXHPZTHUPIFD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Palbociclib orotate is synthesized through a multi-step process starting from 2-(methylthio)pyrimidin-4(3H)-one . The synthetic route involves several key reactions, including nucleophilic substitution, bromination, and cross-coupling reactions . The process is as follows:

    Nucleophilic Substitution: Thionyl chloride is used to convert 2-(methylthio)pyrimidin-4(3H)-one into a more reactive intermediate.

    Bromination: The intermediate undergoes bromination to introduce a bromine atom.

    Nucleophilic Substitution by Cyclopentylamine: This step introduces the cyclopentylamine group.

    Heck Reaction and Ring Closure: A one-pot, two-step method involving the Heck reaction and ring closure sequence is employed.

    Oxidation and Bromination: Further oxidation and bromination steps are carried out.

    Cross-Coupling Reaction: This step involves the coupling of different molecular fragments.

    Heck Reaction: Another Heck reaction is performed.

    Aqueous Workup: The final product, Palbociclib, is obtained after an aqueous workup.

Industrial Production Methods

The industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, ensuring the compound meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Palbociclib orotate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Thionyl Chloride: Used in nucleophilic substitution reactions.

    Bromine: Employed in bromination reactions.

    Cyclopentylamine: Used in nucleophilic substitution to introduce the cyclopentylamine group.

    Palladium Catalysts: Commonly used in cross-coupling reactions.

Major Products Formed

The major product formed from these reactions is this compound, which is then used in pharmaceutical formulations .

Scientific Research Applications

Palbociclib orotate has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Palbociclib orotate is unique due to its specific inhibition of CDK4 and CDK6, leading to effective cell cycle arrest in cancer cells. It has shown significant efficacy in the treatment of hormone receptor-positive, human epidermal growth factor receptor 2-negative advanced or metastatic breast cancer .

Properties

Molecular Formula

C29H33N9O6

Molecular Weight

603.6 g/mol

IUPAC Name

6-acetyl-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one;2,4-dioxo-1H-pyrimidine-6-carboxylic acid

InChI

InChI=1S/C24H29N7O2.C5H4N2O4/c1-15-19-14-27-24(28-20-8-7-18(13-26-20)30-11-9-25-10-12-30)29-22(19)31(17-5-3-4-6-17)23(33)21(15)16(2)32;8-3-1-2(4(9)10)6-5(11)7-3/h7-8,13-14,17,25H,3-6,9-12H2,1-2H3,(H,26,27,28,29);1H,(H,9,10)(H2,6,7,8,11)

InChI Key

HOLXHPZTHUPIFD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCNCC4)C5CCCC5)C(=O)C.C1=C(NC(=O)NC1=O)C(=O)O

Origin of Product

United States

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